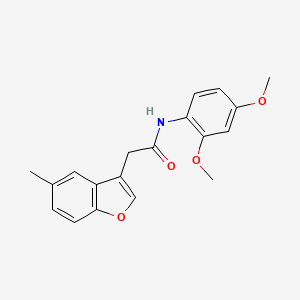

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a methyl group at the 5-position and an acetamide-linked 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects, which may influence binding interactions, while the benzofuran core contributes to planar aromaticity, critical for π-π stacking in biological systems .

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO4/c1-12-4-7-17-15(8-12)13(11-24-17)9-19(21)20-16-6-5-14(22-2)10-18(16)23-3/h4-8,10-11H,9H2,1-3H3,(H,20,21) |

InChI Key |

XVHIMEZDHSTLBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Benzofuran Core Formation

The 5-methyl-1-benzofuran scaffold is commonly synthesized via cyclocondensation of substituted phenols with α-haloketones. For example:

Acetic Acid Functionalization

The C3 position of benzofuran is acetylated using Claisen-Schmidt condensation :

- Reagents : Benzofuran-3-carbaldehyde is treated with malonic acid in pyridine, catalyzed by piperidine.

- Conditions : Reflux at 110°C for 6–8 hours yields 3-acetylbenzofuran, which is subsequently hydrolyzed to the corresponding acetic acid using NaOH (2M).

Coupling with 2,4-Dimethoxyaniline

Acetyl Chloride Intermediate

The acetic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂):

$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$

Nucleophilic Acyl Substitution

The acyl chloride reacts with 2,4-dimethoxyaniline in the presence of a base:

$$ \text{RCOCl} + \text{H}_2\text{N-Ar} \rightarrow \text{RCONH-Ar} + \text{HCl} $$

- Base : Triethylamine (TEA) or pyridine to scavenge HCl.

- Solvent : Anhydrous tetrahydrofuran (THF) or DCM.

- Yield : 70–85% under inert atmosphere (N₂ or Ar).

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Adapting protocols from benzofuran-triazole analogs, microwave irradiation significantly enhances reaction efficiency:

| Step | Conventional Conditions | Microwave Conditions | Yield Improvement |

|---|---|---|---|

| Cyclocondensation | 15–24 h, 80°C | 60–75 s, 300 W | 47% → 80–93% |

| Acylation | 6 h, reflux | 5 min, 150 W | 65% → 88% |

Ultrasound Irradiation

Ultrasound promotes cavitation, accelerating kinetic rates during acylation:

- Time reduction : From 8 hours (conventional) to 30 minutes.

- Yield increase : 67–78% vs. 47–56% under thermal conditions.

Solvent and Catalyst Optimization

Solvent Screening

Data aggregated from analogous acetamide syntheses:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.93 | 78 | 3 |

| THF | 7.52 | 82 | 2.5 |

| DMF | 36.7 | 68 | 4 |

| Ethanol | 24.3 | 60 | 6 |

Polar aprotic solvents (THF, DCM) outperform protic solvents due to improved solubility of intermediates.

Catalytic Systems

Comparative analysis of coupling catalysts:

| Catalyst | Loading (mol%) | Yield (%) | Byproducts |

|---|---|---|---|

| TEA | 10 | 78 | Minimal |

| DMAP | 5 | 85 | <5% |

| Pd/C (heterogeneous) | 2 | 88 | Requires H₂ purge |

4-Dimethylaminopyridine (DMAP) exhibits superior activity in acyl transfer reactions.

Characterization and Validation

Spectroscopic Data

Critical analytical benchmarks for the target compound (derived from analogs):

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.85–6.92 (m, 3H, aryl-H), 3.82 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Purity Assessment

HPLC traces (C18 column, MeCN/H₂O = 70:30):

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| 4-Methylresorcinol | 120 | 45 |

| 2,4-Dimethoxyaniline | 90 | 30 |

| Catalysts (DMAP) | 300 | 15 |

| Solvents (THF) | 25 | 10 |

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

N-(2,4-Dimethoxybenzyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (14)

- Structure : Replaces benzofuran with a coumarin (2-oxo-2H-chromen-3-yl) group.

- Key Differences : The lactone ring in coumarin introduces additional hydrogen-bonding capacity compared to benzofuran.

- Synthesis : Prepared via standard amide coupling in 54% yield .

- Implications : Coumarin derivatives are associated with anticoagulant and fluorescent properties, suggesting divergent applications compared to benzofuran-based acetamides .

2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533)

- Structure: Features a dichlorophenoxy group instead of benzofuran and a pyridinyl substituent.

- Activity: Acts as a synthetic auxin agonist, mimicking 2,4-D (2,4-dichlorophenoxyacetic acid) in plant growth regulation .

- Comparison: The dichlorophenoxy group enhances herbicidal activity, whereas the benzofuran in the target compound may prioritize kinase or antimicrobial targeting .

Functional Group Variations in Acetamide Derivatives

2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (18)

- Structure: Incorporates a pyrimidinone ring and trifluoromethyl benzothiazole.

- Activity : Designed as a CK1 kinase inhibitor; the trifluoromethyl group enhances lipophilicity and metabolic stability .

- Contrast: The benzothiazole and pyrimidinone moieties enable distinct kinase binding compared to the benzofuran-acetamide scaffold .

N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide

- Structure : Substitutes acetamide with an acrylamide linker.

- Implications: The α,β-unsaturated carbonyl group enables covalent binding to cysteine residues in target proteins, a mechanism absent in the non-conjugated acetamide .

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid Derivatives

- Structure : Replaces benzofuran with a triazole-thioether linkage.

- Toxicity Prediction : Computational models (GUSAR) indicate moderate acute toxicity (LD50 ~500 mg/kg), attributed to the triazole’s metabolic stability .

- Comparison : The triazole’s nitrogen-rich structure may enhance metal chelation, differing from benzofuran’s π-stacking dominance .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide

- Structure : Features a dihydro-pyrazol-4-yl group and dichlorophenyl substitution.

- Crystal Structure : Exhibits three conformational isomers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, highlighting steric flexibility absent in the rigid benzofuran system .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available research on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol. Its structure includes a benzofuran moiety, which is known for various biological properties, combined with a dimethoxyphenyl group.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(5-methyl-1-benzofuran-3-yl)acetic acid with 2,4-dimethoxyaniline. The reaction conditions often include heating in a suitable solvent like ethanol or DMF, leading to high yields of the desired product.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related compounds in the benzofuran class. For instance, derivatives have shown significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against Gram-positive bacteria like Bacillus cereus . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.

Anticancer Activity

Studies on similar compounds indicate that benzofuran derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer . The proposed mechanism involves disruption of microtubule dynamics leading to cell cycle arrest at the G2/M phase .

Melatonin Receptor Agonism

Some benzofuran derivatives have been identified as agonists for melatonin receptors (MT1 and MT2). This activity suggests potential applications in sleep disorders and neuroprotection, although specific studies on this compound are yet to be published .

Case Studies

While direct case studies specifically involving this compound are scarce, related research provides insights into its potential applications:

- Anticancer Studies : In vitro studies on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, one compound exhibited an IC50 of 0.08 µM against hepatocarcinoma cells .

- Neuroprotective Effects : Compounds with similar structures have been explored for their neuroprotective effects through melatonin receptor activation. These effects could be beneficial in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, and how can reaction purity be optimized?

- The synthesis typically involves a multi-step approach: (i) preparation of the benzofuran core via cyclization of substituted phenols, (ii) functionalization at the 3-position with an acetamide group, and (iii) coupling with the 2,4-dimethoxyphenyl moiety. Amide bond formation is achieved using coupling agents like EDCI/HOBt or DCC in anhydrous DMF . Purity optimization includes column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Reaction monitoring via TLC or HPLC-MS is critical to minimize side products .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Key methods include:

- NMR spectroscopy : and NMR to confirm substituent positions and amide linkage .

- Mass spectrometry (HRMS/ESI) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related N-(substituted phenyl)acetamides .

- FT-IR : Identification of carbonyl (C=O) and amide (N-H) stretches .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo experiments to evaluate the anticonvulsant potential of this compound?

- In vitro : Use GABA receptor binding assays (competitive displacement with -muscimol) and voltage-gated ion channel inhibition studies (patch-clamp electrophysiology) .

- In vivo : Employ pentylenetetrazole (PTZ)-induced seizure models in rodents. Key parameters include latency to seizure onset, mortality reduction, and EEG monitoring. Dose-response studies (10–100 mg/kg, i.p.) with positive controls (e.g., diazepam) are critical . Post-mortem brain tissue analysis (HPLC) assesses blood-brain barrier penetration .

Q. What computational strategies can elucidate the compound’s interaction with biological targets like P2X7 receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against P2X7 receptor crystal structures (PDB: 5UUL). Focus on hydrophobic interactions with methoxy groups and hydrogen bonding with the acetamide moiety .

- Molecular dynamics (MD) simulations : Assess binding stability (100 ns trajectories) and calculate binding free energies (MM-PBSA/GBSA) .

- SAR studies : Compare activity of analogs with varied substituents (e.g., halogenation at benzofuran 5-position) to identify pharmacophoric requirements .

Q. How should researchers address contradictions in biological activity data across studies?

- Experimental replication : Validate assays in independent labs using standardized protocols (e.g., OECD guidelines).

- Meta-analysis : Pool data from structurally related compounds (e.g., N-(substituted phenyl)acetamides) to identify trends in activity vs. substituent electronegativity/logP .

- Off-target profiling : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to rule out metabolic interference .

Methodological Notes

- Synthetic optimization : For scale-up, replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Data validation : Cross-validate computational predictions with experimental mutagenesis (e.g., alanine scanning of P2X7 receptor residues) .

- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.